
(8-Methoxychrysen-5-YL)methanol
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Description
(8-Methoxychrysen-5-YL)methanol is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene backbone substituted with a methoxy group at the 8-position and a hydroxymethyl (-CH2OH) group at the 5-position. Chrysene, a four-ring fused aromatic system, imparts significant hydrophobicity, while the polar methoxy and hydroxymethyl groups enhance solubility in polar solvents like methanol .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
identifies compounds with high structural similarity to (8-Methoxychrysen-5-YL)methanol, including:
- A284930 (CAS 89414-50-6) : Similarity score 0.90. Features a methoxy-substituted aromatic ring with a hydroxymethyl group.
- A130640 (CAS 767-91-9) : Similarity score 0.86. Contains ethynyl and methoxy substituents on a biphenyl system.
These analogues highlight the importance of substituent positioning (e.g., methoxy at para/meta positions) and backbone rigidity (PAH vs. biphenyl) in modulating properties .
Physicochemical Properties
Key properties of selected analogues:
Inferences for this compound:
- Molecular Weight : Expected to exceed 250 g/mol due to the chrysene backbone.
- Boiling Point : Likely >300°C, higher than smaller aromatic alcohols due to increased molecular size .
Properties
CAS No. |
87969-49-1 |
---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(8-methoxychrysen-5-yl)methanol |
InChI |
InChI=1S/C20H16O2/c1-22-16-7-9-17-14(11-16)10-15(12-21)20-18-5-3-2-4-13(18)6-8-19(17)20/h2-11,21H,12H2,1H3 |
InChI Key |
ADMITNOFOPMUBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C3C(=C2C=C1)C=CC4=CC=CC=C43)CO |
Origin of Product |
United States |
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